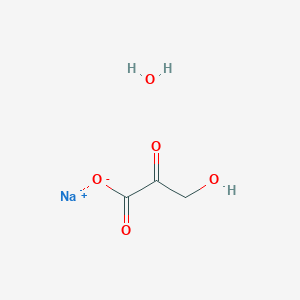
Sodium beta-hydroxypyruvate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium beta-hydroxypyruvate hydrate, also known as beta-hydroxypyruvic acid sodium salt or 3-hydroxy-2-oxopropionic acid sodium salt, is a biochemical reagent with the empirical formula C3H3NaO4 · xH2O and a molecular weight of 126.04 (anhydrous basis) . This compound is primarily used in the preparation of enzyme preparations and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium beta-hydroxypyruvate hydrate can be synthesized through the reaction of beta-hydroxypyruvic acid with sodium hydroxide. The reaction typically involves dissolving beta-hydroxypyruvic acid in water and then adding sodium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade beta-hydroxypyruvic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium beta-hydroxypyruvate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other compounds.
Reduction: It can be reduced to form beta-hydroxypropionic acid.
Substitution: It can undergo substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include beta-hydroxypropionic acid and other derivatives of beta-hydroxypyruvate .
Scientific Research Applications
Sodium beta-hydroxypyruvate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of enzyme preparations and in studies involving metabolic pathways.
Mechanism of Action
The mechanism of action of sodium beta-hydroxypyruvate hydrate involves its role as a metabolite in the pathway of carbon in photorespiration. It acts as a substrate for enzymes like hydroxypyruvate reductase, which catalyze the conversion of D-amino acids to L-amino acids. This process is crucial in various metabolic pathways and has significant implications in biological research .
Comparison with Similar Compounds
Similar Compounds
Lithium beta-hydroxypyruvate hydrate: Similar in structure but contains lithium instead of sodium.
Beta-hydroxypyruvic acid: The parent compound without the sodium ion.
Hydroxypyruvic acid phosphate lithium salt: A derivative with a phosphate group and lithium ion.
Uniqueness
Sodium beta-hydroxypyruvate hydrate is unique due to its specific applications in enzyme preparations and its role in the production of L-amino acids from D-amino acids. Its sodium ion also differentiates it from other similar compounds, providing distinct chemical properties and reactivity .
Properties
Molecular Formula |
C3H5NaO5 |
|---|---|
Molecular Weight |
144.06 g/mol |
IUPAC Name |
sodium;3-hydroxy-2-oxopropanoate;hydrate |
InChI |
InChI=1S/C3H4O4.Na.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2/q;+1;/p-1 |
InChI Key |
KSEDNTCSZJLSFJ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)C(=O)[O-])O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















